Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H10Br2O2 and its molecular weight is 370.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chloride Sensor
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate has been utilized in the synthesis of optical sensors. A derivative of this compound, obtained through Suzuki-Miyaura cross-coupling and regioselective nitration, acts as a fluorescent chloride sensor. This sensor exhibits a change in emission color in the presence of chloride ions, highlighting its potential in spectroscopic applications (Das, Mohar, & Bag, 2021).
Spectroscopy and Molecular Structure Analysis
Studies on similar biphenyl derivatives, like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, have focused on understanding their molecular structure through spectroscopic methods. These studies involve vibrational wavenumber calculations, geometrical parameter analysis, and hyper-conjugative interaction analysis, providing insights into their stability and molecular properties (Mary et al., 2014).
Marine Fungus Derivatives
A new biphenyl derivative closely related to this compound was isolated from a marine fungus. This compound, derived from mangrove root soil in the South China Sea, was studied using comprehensive spectroscopic methods, indicating the significance of such compounds in natural product chemistry and potential biomedical applications (Li, Ding, She, & Lin, 2008).
Construction of Novel Complexes
Biphenyl derivatives are also used in the construction of metal-organic frameworks (MOFs). For instance, studies on biphenyl-3,3′,4,4′-tetracarboxylate, a compound similar to this compound, have led to the development of various novel complexes with diverse structural properties. These complexes have applications in material science and catalysis (Sun et al., 2010).
Antibacterial Properties
Some biphenyl derivatives exhibit antibacterial activity. While not directly related to this compound, these studies indicate the potential of biphenyl compounds in medicinal chemistry and drug development (Khan & Shoeb, 1984).
Chemical Synthesis and Reactions
The compound has also been studied in the context of chemical reactions like bromination and epoxydation, demonstrating its versatility in organic synthesis. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Bellucci, Marioni, & Marsili, 1972).
Properties
IUPAC Name |
methyl 4-(3,5-dibromophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLMTMPBDXWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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